4-(tert-Butyl)thiazole-2-carboxylic acid
Overview
Description
“4-(tert-Butyl)thiazole-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These compounds contain a pyridine ring bearing a carboxylic acid group or a derivative thereof .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The yield is around 60%, with a melting point of 200–202 °C . The reaction is characterized by an IR spectrum showing peaks at 1688 cm^-1 (C=O ester), 2953 cm^-1 (C–H), 1517 cm^-1 (C=C), 1612 cm^-1 (C=N), and 3250 cm^-1 (OH) .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, 2-Thiazolecarboxaldehyde, a thiazole aldehyde derivative, undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Physical and Chemical Properties Analysis
The compound “this compound” is a solid with a melting point of 195-199 °C (lit.) . It has an empirical formula of C4H3NO2S and a molecular weight of 129.14 .Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that thiazole derivatives interact with their targets via hydrogen bonding . For instance, the urea group in some thiazole derivatives has an H-bond interaction with Asp 179, and the amide group has an H-bond interaction with Tyr 224 .
Biochemical Pathways
Thiazole derivatives are known to impact a broad pharmacological spectrum .
Result of Action
Thiazole derivatives have been reported to exhibit antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Properties
IUPAC Name |
4-tert-butyl-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-8(2,3)5-4-12-6(9-5)7(10)11/h4H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYPCQOVDDPODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599902 | |
Record name | 4-tert-Butyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79247-74-8 | |
Record name | 4-tert-Butyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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